molecular formula C14H12O2 B128563 4-(Benzyloxy)benzaldehyde CAS No. 4397-53-9

4-(Benzyloxy)benzaldehyde

Cat. No. B128563
CAS RN: 4397-53-9
M. Wt: 212.24 g/mol
InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzaldehyde group with a benzyloxy substituent. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyloxy)benzaldehyde often involves the protection of hydroxyl groups and the formation of azo compounds. For instance, the regioselective protection of the hydroxyl group in dihydroxybenzaldehydes has been achieved using various protecting groups, including benzyl, which could be related to the synthesis of 4-(Benzyloxy)benzaldehyde . Additionally, the synthesis of azo-benzoic acids, which are structurally related to 4-(Benzyloxy)benzaldehyde, has been reported using spectroscopic techniques to confirm the structures of the precursors .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Benzyloxy)benzaldehyde has been studied using various spectroscopic methods and computational techniques. For example, the crystal structure of 4-phenyl-benzaldehyde, a related compound, shows the presence of dimers linked by hydrogen bonding . Computational studies, including density functional theory (DFT), have been used to optimize molecular structures and geometries, providing insights into the structural characteristics of these compounds .

Chemical Reactions Analysis

4-(Benzyloxy)benzaldehyde can undergo various chemical reactions, including deoxyfluorination and carboligation. Deoxyfluorination of benzaldehydes has been performed at room temperature using sulfuryl fluoride, which could potentially be applied to 4-(Benzyloxy)benzaldehyde . Carboligation reactions catalyzed by benzaldehyde lyase have been reported for aromatic aldehydes, leading to the formation of enantiomerically enriched products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)benzaldehyde can be inferred from studies on related benzaldehydes. These compounds exhibit specific spectroscopic features, such as UV-Vis absorption spectra, which can be influenced by solvent composition and pH . The vibrational spectroscopy and computational studies provide detailed information on the vibrational frequencies and molecular interactions . Additionally, the reactivity of these compounds can be studied through various spectroscopic techniques and quantum chemical calculations, which help in understanding their behavior in different chemical environments .

Scientific Research Applications

Crystalline Effects on Properties

4-(Benzyloxy)benzaldehyde (BBA) has been studied for its properties through density functional theory calculations. The research focused on the effects of crystalline structures on BBA's properties, including its structural shape, energies, dipole moments, and nuclear magnetic resonance properties. This study highlights the significant changes in the structural shape of BBA in the optimized gaseous system, indicating notable crystalline effects on geometrical positions and electronic properties (Harismah, Ozkendir, & Mirzaei, 2015).

Synthesis and Application in Catalysis

Research has been conducted on the use of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde. This study is significant for understanding the role of 4-(Benzyloxy)benzaldehyde in enhancing the oxidative properties of catalysts used in various industrial applications (Sharma, Soni, & Dalai, 2012).

Synthesis of Derivatives

A study on the scalable preparation of 4-Benzyloxyl-2-hydroxyl Benzaldehyde, synthesized from resorcinol, contributes to understanding the methods of producing derivatives of 4-(Benzyloxy)benzaldehyde for various applications (Sun Gui-fa, 2012).

Molecular Structure and Spectroscopic Analysis

An investigation into the molecular structure, spectral properties, and interactions of 4-(benzyloxy)benzaldehyde thiosemicarbazone, including its dimer form, has been conducted. This research provides insights into the molecular and electronic properties of 4-(Benzyloxy)benzaldehyde derivatives (Kumar et al., 2013).

Catalytic Applications

Studies on NiFe2O4 nanoparticles as catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrate the industrial relevance of 4-(Benzyloxy)benzaldehyde in catalysis. This research showcases the potential for using 4-(Benzyloxy)benzaldehyde in selective oxidation processes with high efficiency and reusability (Iraqui, Kashyap, & Rashid, 2020).

Safety And Hazards

4-(Benzyloxy)benzaldehyde is classified as a combustible solid . It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063441
Record name Benzaldehyde, 4-(phenylmethoxy)-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzaldehyde

CAS RN

4397-53-9
Record name 4-(Benzyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4397-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-(Benzyloxy)benzaldehyde
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Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-benzyloxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
AR Kennedy, ZR Kipkorir, CI Muhanji… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C14H12O2, has an essentially planar conformation with the two aromatic rings forming a dihedral angle of 5.23 (9) and the aldehyde group lying in the plane of its …
Number of citations: 9 scripts.iucr.org
K Harismah, OM Ozkendir, M Mirzaei - Zeitschrift für Naturforschung …, 2015 - degruyter.com
The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations. The …
Number of citations: 12 www.degruyter.com
MTH Tarafder, M Islam, KA Crouse… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C15H15N3OS, the thiosemicarbazone group adopts an E configuration with respect to the C=N bond. The benzaldehyde thiosemicarbazone fragment is almost …
Number of citations: 11 scripts.iucr.org
R Singh, P Rawat, A Gautam, M Kumar… - Journal of Molecular …, 2023 - Elsevier
The 4–(Benzyloxy) benzaldehyde–3, 5–dinitrobenzohydrazone (3) has been synthesized spectroscopically, characterized and its antitubercularactivity has been evaluated. All the …
Number of citations: 0 www.sciencedirect.com
A Kumar, P Rawat, V Baboo, D Verma… - Journal of Molecular …, 2013 - Elsevier
In the present work, a detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone (3) has been carried out using 1 H NMR, 13 C NMR, UV–Visible and FT-IR …
Number of citations: 4 www.sciencedirect.com
B Jana, A Chatterjee, D Roy, S Ghorai, D Pan… - Carbohydrate …, 2022 - Elsevier
Utilization of biomolecules encapsulated nano particles is currently originating ample attention to generate unconventional nanomedicines in antiviral research. Zinc oxide nanoparticle …
Number of citations: 19 www.sciencedirect.com
S Jun - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C20H17N3O3, was prepared by the reaction of 4-(benzyloxy)benzaldehyde and 1-(4-nitrophenyl)hydrazine. In the crystal structure, the central benzene ring makes …
Number of citations: 3 scripts.iucr.org
DK Sharma, A Jayashree, B Narayana… - Rasayan Journal of …, 2016 - researchgate.net
The title compound 2-(4-(Benzyloxy) phenyl)-4, 5-diphenyl-1H-imidazole was synthesized by a mixture of benzil (0.210 g, 1 mmol), 4-(Benzyloxy) benzaldehyde (0.212 g, 1 mmol), …
Number of citations: 4 www.researchgate.net
M Welsch, NP Buu-Hoi, G Dechamps… - … des seances de l' …, 1952 - pubmed.ncbi.nlm.nih.gov
[Preliminary note on the anti-tuberculosis activity of 4-benzyloxy-benzaldehyde thiosemicarbazone on the guinea pig] [Preliminary note on the anti-tuberculosis activity of 4-benzyloxy-benzaldehyde …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
H Gan, X Liu, Z Fang, K Guo - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecule, C17H12N2O, the dihedral angle between the two benzene rings is 84.98 (10). The dicyanoethylene group is coplanar with the benzene ring to which it is bonded. …
Number of citations: 1 scripts.iucr.org

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